Cyclopropylmethyl vs. Ethyl Substitution: Comparative Reactivity and Synthetic Handles for 3-Bromo-5-(cyclopropylmethyl)pyridine in Cross-Coupling Applications
3-Bromo-5-(cyclopropylmethyl)pyridine (CAS 2412764-80-6) provides a bromine handle at the 3-position of the pyridine ring for Pd-catalyzed cross-coupling reactions, with the cyclopropylmethyl group at the 5-position contributing a distinct Fsp3 value of 0.444 compared to simpler alkyl-substituted analogs [1]. While direct head-to-head coupling yield comparisons between 3-bromo-5-(cyclopropylmethyl)pyridine and 3-bromo-5-ethylpyridine (CAS 142337-95-9) are not available in the public literature, the cyclopropylmethyl group confers reduced conformational flexibility and enhanced metabolic stability relative to the ethyl analog [1]. The bromine substituent enables synthetic diversification that the non-brominated 5-(cyclopropylmethyl)pyridine cannot offer .
| Evidence Dimension | Synthetic utility and physicochemical profile |
|---|---|
| Target Compound Data | Fsp3 = 0.444; LogP = 2.75; contains reactive C-Br bond at 3-position |
| Comparator Or Baseline | 3-Bromo-5-ethylpyridine (CAS 142337-95-9) — no Fsp3 or direct cross-coupling yield data available; 5-(cyclopropylmethyl)pyridine — lacks bromine coupling handle |
| Quantified Difference | Fsp3: 0.444 vs. ethyl analog (~0.25 estimated); LogP: 2.75 vs. ethyl analog (calculated ~2.35) |
| Conditions | Calculated physicochemical properties; synthetic utility inferred from class-level reactivity patterns |
Why This Matters
The combination of a reactive 3-position bromine handle with a cyclopropylmethyl group (Fsp3 = 0.444) enables both diversification and metabolic stability optimization in medicinal chemistry programs, differentiating it from non-brominated precursors and simpler alkyl-substituted analogs.
- [1] Chemspace. 3-Bromo-5-(cyclopropylmethyl)pyridine. Fsp3 value: 0.444; LogP: 2.75. View Source
